7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Description
7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (CAS: 1696289-92-5) is a brominated spirocyclic compound featuring a cyclopentane ring fused to an indole moiety. The bromine substituent at the 7'-position enhances its electronic and steric profile, making it a valuable intermediate in pharmaceutical synthesis and materials science. Its spiro architecture introduces conformational rigidity, which can influence binding affinity in biological systems .
Properties
Molecular Formula |
C12H14BrN |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
7-bromospiro[1,2-dihydroindole-3,1'-cyclopentane] |
InChI |
InChI=1S/C12H14BrN/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8H2 |
InChI Key |
IHDAYZIVLGXAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and a cyclopentane precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom into the indole ring.
Industrial Production: Industrial production methods may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Bromine-Specific Substitution Reactions
The bromine atom at the 7' position undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling reactions, providing access to derivatives with tailored properties .
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, 80°C | 7'-Aryl derivatives | 65–78 |
| Amination | NH₃/EtOH, 60°C | 7'-Amino-substituted spiroindole | 72 |
| Alkoxylation | NaOCH₃, DMF, reflux | 7'-Methoxy analog | 68 |
The electron-withdrawing effect of the spirocyclic system enhances the electrophilicity of the brominated carbon, facilitating these substitutions .
Spirocyclic Ring Functionalization
The cyclopentane ring participates in stereoselective cycloaddition and oxidation reactions:
Oxidation Pathways
-
Epoxidation : Reaction with m-CPBA in dichloromethane produces a spiroepoxide with >90% diastereoselectivity .
-
Dihydroxylation : OsO₄/NMO yields vicinal diols, pivotal for further derivatization .
Organocatalytic Cascade Reactions
Bifunctional thiourea catalysts enable enantioselective Michael-alkylation cascades with nitroalkanes, forming polycyclic frameworks (dr > 20:1, 99% ee) :
textReaction Scheme: 7'-Bromo-spiroindole + 3-bromo-1-nitropropane → Spirooxindole-fused cyclopentanes (61% yield)[5]
Indole Moiety Reactivity
The indole nitrogen and C2 position undergo characteristic electrophilic substitutions:
| Reaction | Conditions | Outcome |
|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated product (85%) |
| C2 Lithiation | LDA, THF, -78°C | C2-functionalized spiroindoles |
Comparative Reactivity of Spiroindole Derivatives
The bromine substituent significantly alters reactivity compared to non-halogenated analogs:
| Compound | Reaction with Pd(0)/arylboronic acid | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| 7'-Bromo-spiroindole | Suzuki coupling at 80°C | 4.2 × 10⁻³ |
| 7'-Methyl-spiroindole | No reaction under same conditions | N/A |
Mechanistic Insights
-
Suzuki Coupling : Oxidative addition of Pd(0) to the C-Br bond initiates the catalytic cycle, followed by transmetallation and reductive elimination.
-
Organocascade Reactions : Bifunctional catalysts activate both nitroalkanes and spiroindoles via hydrogen-bonding interactions, enabling stereocontrol .
This compound’s unique reactivity profile positions it as a strategic building block for synthesizing complex molecules in medicinal chemistry and asymmetric catalysis. Future studies could explore photochemical or electrochemical activation to further expand its synthetic utility.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s structure is similar to that of various bioactive molecules, making it useful in the study of biological pathways and mechanisms.
Industry: Used in the synthesis of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism of action of 7’-Bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with molecular targets in biological systems. The bromine atom and spirocyclic structure allow it to bind to specific enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogenated Spiroindoles
5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one
- Structure : Contains a ketone group at the 2'-position and bromine at the 5'-position.
- Molecular Formula: C₁₂H₁₂BrNO; Molecular Weight: 266.14 g/mol.
- Synthesis : Prepared via cycloaddition or halogenation of spiro precursors.
- Applications : Used in drug discovery for CNS targets due to its rigid spiro framework .
6'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one
- Structure : Bromine at the 6'-position with a ketone group.
- Molecular Formula: C₁₂H₁₂BrNO; Molecular Weight: 266.14 g/mol.
- Properties : Similar to the 5'-bromo analog but differs in halogen placement, affecting electronic distribution and intermolecular interactions (e.g., C–H⋯Br) .
7'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Non-Halogenated Spiroindoles
Spiro[cyclopentane-1,3'-indoline]
Physicochemical Properties
Biological Activity
7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- CAS Number : 1696289-92-5
- Molecular Formula : C12H15BrN
- Molecular Weight : 288.61 g/mol
The biological activity of 7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to fit into the active sites of these targets, potentially modulating their activity.
Biological Activities
Research has indicated several biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have shown that 7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] exhibits cytotoxic effects against various cancer cell lines. The compound induces apoptosis through activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
- Case Study : A study demonstrated that the compound significantly inhibited cell proliferation in breast cancer cell lines (IC50 values ranging from 10 to 20 µM) .
-
Anti-inflammatory Effects :
- The compound has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. This effect may be mediated through the inhibition of NF-kB signaling pathways.
-
Neuroprotective Properties :
- Preliminary studies suggest that 7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] may protect neuronal cells from oxidative stress-induced damage, which is critical in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | 10 - 20 | |
| Anti-inflammatory | Reduces cytokine production | N/A | |
| Neuroprotective | Protects against oxidative stress | N/A |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Q. How to design a study linking spiroindole synthesis to reaction theory?
Q. What frameworks guide toxicity profiling for novel spiro compounds?
- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and genotoxicity (Ames test). Cross-reference with the IFRA Standards’ risk assessment protocols for structurally similar brominated bicyclic ketones .
Emerging Applications
Q. Can this compound serve as a ligand in catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
